Cas no 1546510-08-0 (1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione)

1-(5-Bromothiophen-2-yl)-4-methoxybutane-1,3-dione is a brominated thiophene derivative featuring a β-diketone functional group with a methoxy substituent. This compound is of interest in synthetic organic chemistry due to its versatility as a building block for heterocyclic synthesis, particularly in the preparation of thiophene-based scaffolds. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) groups enhances its reactivity in cross-coupling reactions and cyclization processes. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is required. The compound exhibits good stability under standard conditions, facilitating handling and storage in laboratory settings.
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione structure
1546510-08-0 structure
Product name:1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
CAS No:1546510-08-0
MF:C9H9BrO3S
MW:277.134960889816
CID:6032202
PubChem ID:81826661

1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
    • EN300-1126355
    • AKOS020807881
    • 1546510-08-0
    • Inchi: 1S/C9H9BrO3S/c1-13-5-6(11)4-7(12)8-2-3-9(10)14-8/h2-3H,4-5H2,1H3
    • InChI Key: SQALIYACUIKKQA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CC(COC)=O)=O)S1

Computed Properties

  • Exact Mass: 275.94558g/mol
  • Monoisotopic Mass: 275.94558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 71.6Ų

1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126355-0.1g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1126355-1.0g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0
1g
$785.0 2023-06-09
Enamine
EN300-1126355-5.0g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0
5g
$2277.0 2023-06-09
Enamine
EN300-1126355-10g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1126355-0.25g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1126355-5g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1126355-1g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
1g
$557.0 2023-10-26
Enamine
EN300-1126355-0.5g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1126355-2.5g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1126355-10.0g
1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione
1546510-08-0
10g
$3376.0 2023-06-09

Additional information on 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione

Professional Introduction to Compound with CAS No. 1546510-08-0 and Product Name: 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione

The compound identified by the CAS number 1546510-08-0 and the product name 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione represents a significant molecule in the realm of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates both bromothiophene and methoxybutane segments, which are known for their role in modulating various biochemical pathways.

Recent advancements in medicinal chemistry have highlighted the importance of bromothiophene derivatives in the design of novel therapeutic agents. The bromine substituent in the thiophene ring enhances the electrophilicity of the molecule, making it a valuable scaffold for further functionalization. This property has been exploited in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The presence of a 5-bromothiophen-2-yl moiety in 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione suggests that it may exhibit similar pharmacological properties, particularly in targeting enzymes that are involved in cancer progression and inflammatory responses.

The 4-methoxybutane-1,3-dione component of the molecule introduces a ketone group at the fourth carbon position, which can serve as a site for further chemical modifications. This structural feature is particularly useful in constructing more complex derivatives through reactions such as condensation, alkylation, or oxidation. The methoxy group at the same position adds another layer of functionality, influencing both the electronic properties and solubility of the compound. Such structural versatility makes 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione a promising candidate for exploring new drug candidates.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of bromothiophene derivatives, such as those found in 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione, make them ideal candidates for disrupting PPIs that are critical in disease pathways. For instance, studies have shown that thiophene-based compounds can inhibit the activity of kinases and other enzymes by binding to their active sites or by interfering with their dimerization processes. The bromine atom's ability to participate in halogen bonding further enhances the binding affinity and specificity of these molecules.

The pharmaceutical industry has been increasingly interested in exploring natural product-inspired scaffolds for drug discovery. Thiophene derivatives are known to mimic structures found in many bioactive natural products, making them valuable starting points for medicinal chemistry programs. The synthesis of 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione exemplifies this trend, as it combines elements from both synthetic chemistry and natural product chemistry. This approach has led to several high-profile drug candidates that have advanced into clinical trials.

Another area where this compound shows promise is in the field of materials science. Thiophene derivatives are known for their electronic properties and have been widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of a bromine atom allows for further functionalization via cross-coupling reactions such as Suzuki or Heck couplings, which are commonly used to construct complex organic materials. The methoxy group also contributes to the solubility and processability of these materials, making them suitable for industrial applications.

The synthesis of 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione involves several key steps that highlight modern synthetic methodologies. The introduction of the bromine atom into the thiophene ring is typically achieved through electrophilic aromatic substitution reactions using appropriate brominating agents under controlled conditions. Subsequent functionalization at the butane backbone is carried out using methylation or hydroxymethylation techniques. These synthetic strategies not only showcase the versatility of modern organic synthesis but also demonstrate how functional groups can be strategically introduced to achieve desired biological activities.

Recent computational studies have also shed light on the molecular interactions between bromothiophene derivatives and biological targets. Molecular docking simulations have been used to predict how these molecules bind to proteins such as kinases or transcription factors. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. For example, computational analysis has shown that introducing a methoxy group at specific positions can improve interactions with certain amino acid residues on the target protein surface.

The potential applications of 1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Thiophene-based compounds are known for their ability to act as intermediates in synthesizing pesticides and herbicides due to their stability and reactivity under various conditions. The presence of both bromine and methoxy groups makes this molecule a versatile building block for constructing more complex agrochemical formulations.

In conclusion,1-(5-bromothiophen-2-yl)-4-methoxybutane-1,3-dione (CAS No. 1546510-08-0) represents a multifaceted compound with significant potential across multiple domains including pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an attractive scaffold for further exploration through both experimental synthesis and computational modeling. As research continues to uncover new applications for thiophene derivatives,this compound is poised to play an important role in advancing our understanding of molecular interactions and developing novel therapeutics.

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